molecular formula C17H15N5O2S B3494490 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE

2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE

Cat. No.: B3494490
M. Wt: 353.4 g/mol
InChI Key: WWVSZJKAHZKTFZ-UHFFFAOYSA-N
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Description

2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolo-phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a triazole intermediate, which is then reacted with a phthalazine derivative to form the desired triazolo-phthalazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole or phthalazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE stands out due to its unique combination of a triazolo-phthalazine core with a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-7-8-12(9-15(10)25(18,23)24)16-13-5-3-4-6-14(13)17-20-19-11(2)22(17)21-16/h3-9H,1-2H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVSZJKAHZKTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Reactant of Route 4
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Reactant of Route 5
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE

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